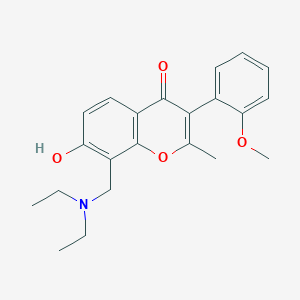
8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of organic compounds characterized by a chromene backbone flanked by a ketone group . The presence of the diethylamino and methoxyphenyl groups suggest that this compound may have unique reactivity and properties compared to simple chromen-4-one derivatives.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the appropriate chromen-4-one derivative. The diethylamino group could potentially be introduced via a nucleophilic substitution reaction, while the methoxyphenyl group might be introduced via a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-4-one core, with the various substituents adding complexity to the molecule. The presence of the diethylamino group could impart basicity to the molecule, while the methoxyphenyl group could contribute to its overall hydrophobicity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group in the chromen-4-one core could potentially undergo nucleophilic addition reactions, while the diethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino and methoxyphenyl groups could increase its overall lipophilicity, which could in turn influence its solubility and permeability properties .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis Applications
The compound has been utilized in the efficient one-pot synthesis of chromen-2-one derivatives via Mannich type reactions. This synthesis involves diethylamine, aromatic aldehyde, and 4-hydroxy coumarin in the presence of Bi(NO3)3·5H2O as a catalyst, leading to the formation of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-ones and biscoumarin derivatives (Zahiri & Mokhtary, 2015).
Fluorescent Probe Development
A ratiometric fluorescent probe based on a similar structure has been reported for selective detection of bisulfite anions in living cells. This probe, showing an obvious blue shift upon interaction with bisulfite anions, demonstrates the compound's utility in biochemical sensing and cell imaging applications (Chen et al., 2017).
Organic Synthesis and Chemical Reactions
In organic chemistry, these compounds are involved in Knoevenagel and Pechmann condensation reactions, serving as precursors for the synthesis of various substituted coumarins. This showcases their role in the construction of complex organic molecules with potential pharmaceutical applications (Wong & Basar, 2013).
Novel Compound Synthesis and Applications
Biogenic ZnO nanoparticles have been used to catalyze the synthesis of 3, 3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, highlighting the compound's versatility in facilitating novel synthetic routes. These synthesized compounds have been evaluated for their antioxidant activity and potential as corrosion inhibitors, demonstrating the compound's broad utility in both biological and material science contexts (Kumar et al., 2022).
Antibacterial Activity
Substituted derivatives of chromen-2-one, including those structurally related to the compound , have been synthesized and evaluated for their antibacterial activity. This research underscores the potential of these compounds in the development of new antibacterial agents, which could address the growing challenge of antibiotic resistance (Behrami & Dobroshi, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-5-23(6-2)13-17-18(24)12-11-16-21(25)20(14(3)27-22(16)17)15-9-7-8-10-19(15)26-4/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUHEWZVPYVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

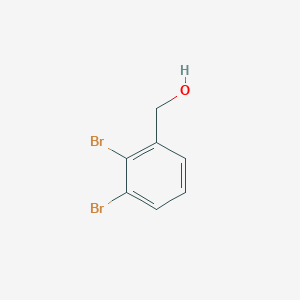
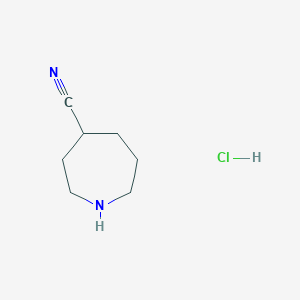
![N,N-dimethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2631234.png)
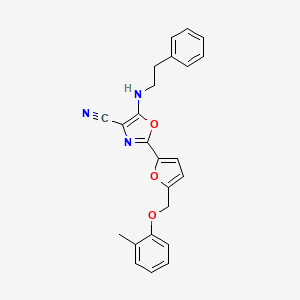
![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)

![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)
![5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B2631242.png)
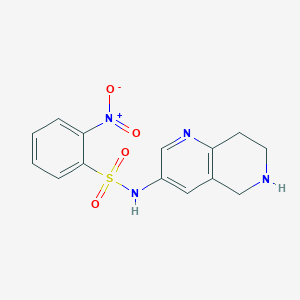
![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)
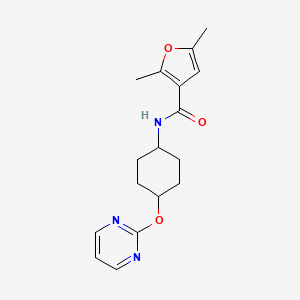
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)